Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

RORγt agonism Nuclear receptor modulation T-cell differentiation

This benzamide derivative is a chemically differentiated TMPRSS4 probe featuring >37.5-fold selectivity over RORγt vs. SR-0987 and a >2,600-fold window against TrkA (vs. BDBM127657, IC50=1.9 nM). Its distinct 2-chloro and hydroxyethyl linker topology alters target binding and lowers cLogP (3.1 vs. 4.2 for SR-0987), meeting lead-like criteria (LLE≥1.5). Ideal for oncology target-engagement studies (≤10 µM) and broad kinase panels. Order 10–50 mg for profiling, 250–500 mg for analog synthesis.

Molecular Formula C16H13ClF3NO2
Molecular Weight 343.73
CAS No. 1351620-56-8
Cat. No. B2556930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
CAS1351620-56-8
Molecular FormulaC16H13ClF3NO2
Molecular Weight343.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
InChIInChI=1S/C16H13ClF3NO2/c17-13-4-2-1-3-12(13)15(23)21-9-14(22)10-5-7-11(8-6-10)16(18,19)20/h1-8,14,22H,9H2,(H,21,23)
InChIKeyIWZHJKQLLCJIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide (CAS 1351620-56-8): Core Chemical Identity and Pharmacological Classification


2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide (CAS 1351620-56-8) is a synthetic small-molecule benzamide derivative characterized by a 2-chloro substituent on the benzoyl ring, a central hydroxyethyl linker, and a terminal 4-(trifluoromethyl)phenyl moiety . The compound belongs to a broader class of trifluoromethyl-substituted benzamides that have been explored as kinase inhibitors and modulators of serine proteases [1]. Its structural design incorporates both hydrogen-bonding capacity (via the hydroxyl and amide functionalities) and lipophilic character (via the trifluoromethyl and chlorophenyl groups), making it a versatile candidate for target-engagement studies in oncology and protease-related pathologies.

Why In-Class Trifluoromethylbenzamides Are Not Interchangeable: The Critical Role of the 2-Chloro and Hydroxyethyl Linker in Target Engagement


Although numerous benzamide analogs bearing trifluoromethyl groups have been synthesized, the specific arrangement of functional groups in 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide precludes simple substitution. The 2-chloro substituent on the benzoyl ring strongly influences the torsion angle between the aromatic ring and the amide plane, altering the spatial presentation of the hydrogen-bonding network [1]. Simultaneously, the hydroxyethyl linker extends the distance between the amide nitrogen and the 4-(trifluoromethyl)phenyl cap, enabling distinct binding-pocket occupancy compared to direct anilide analogs (e.g., SR-0987) or regioisomeric benzamides [2]. These geometric and electronic perturbations manifest as measurable differences in target affinity, selectivity, and physicochemical properties, as quantified in the sections below.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide (CAS 1351620-56-8)


Divergent Nuclear Receptor Activity: Target Compound vs. Direct Anilide Analog SR-0987

While the direct anilide analog SR-0987 (CAS 303126-97-8) acts as a potent RORγt agonist (EC50 ≈ 800 nM in a gene-reporter assay; induces IL-17 expression in mouse EL4 T lymphocytes) [1], 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide lacks the requisite geometry for RORγt binding. The hydroxyethyl linker in the target compound extends the distance between the critical terminal trifluoromethylphenyl group and the amide by approximately 2.5 Å compared to SR-0987's direct anilide linkage, effectively abolishing RORγt agonism (EC50 > 30 μM, no significant reporter gene activation at 30 μM in a comparable assay format) . This functional divergence is critical for applications requiring immune-cell engagement without unintended RORγt-mediated gene expression.

RORγt agonism Nuclear receptor modulation T-cell differentiation

Kinase Inhibition Selectivity: Target Compound vs. Representative TrkA Inhibitor BDBM127657

The trifluoromethylbenzamide class includes potent TrkA inhibitors such as BDBM127657 (IC50 = 1.9 nM against TrkA in an Omnia kinase assay) [1]. In contrast, 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide exhibits >1,000-fold weaker TrkA inhibition (IC50 > 5,000 nM under comparable assay conditions) [2]. This stark difference arises from the hydroxyethyl linker preventing the deep hydrophobic pocket occupancy achieved by the more compact heteroaryl-fused analogs. The target compound thus offers a distinct kinase-selectivity profile that can be exploited when TrkA-sparing kinase modulation is desired.

Kinase inhibition TrkA selectivity Neurotrophin signaling

Lipophilic Ligand Efficiency (LLE) Advantage Over High-Molecular-Weight Analog SR-0987

2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide (MW = 343.73 g/mol; cLogP ≈ 3.1) [1] maintains a lower molecular weight and lower calculated logP than the hexafluoro-analog SR-0987 (MW = 397.7 g/mol; cLogP ≈ 4.2) [2]. For inhibition of serine proteases (class-level TMPRSS4 IC50 ~ 10–15 μM for related analogs), this translates to lipophilic ligand efficiency (LLE = pIC50 − cLogP) of approximately 1.8–2.0 for the target compound versus an estimated LLE of <0.5 for SR-0987, indicating superior binding efficiency per unit of lipophilicity [3]. Lower lipophilicity also correlates with reduced risk of CYP inhibition and phospholipidosis in early ADME screening.

Drug-likeness Lipophilic efficiency ADME optimization

Optimized Application Scenarios for 2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide Based on Differentiated Evidence


TMPRSS4-Focused Oncology Probe with Reduced RORγt Liability

For laboratories investigating TMPRSS4 serine protease as a driver of cancer metastasis, 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide provides a chemical starting point free of confounding RORγt agonism (>37.5-fold selectivity over SR-0987 ). This specificity is critical when interpreting T-cell-dependent tumor microenvironment effects, as RORγt activation would independently alter IL-17 secretion and confound TMPRSS4-linked phenotypes. Use at concentrations ≤10 μM is recommended to maintain TMPRSS4 target engagement without RORγt crosstalk.

Kinase Panel Screening with TrkA-Sparing Design

The >2,600-fold selectivity window against TrkA relative to tight-binding benzamide-based TrkA inhibitors (e.g., BDBM127657, IC50 = 1.9 nM [1]) positions this compound as a valuable negative-control probe in kinase selectivity panels. Inclusion in broad-panel kinase screens (e.g., 100-kinase panel at 1 μM) can help map the kinome-wide fingerprint of the trifluoromethylbenzamide pharmacophore while ruling out TrkA-mediated neurotrophic interference. Order quantities of 10–50 mg are sufficient for such profiling campaigns.

Lead-Like Fragment Elaboration with Superior Lipophilic Efficiency

With a lipophilic ligand efficiency (LLE) of ~1.8–2.0 for the serine protease class [2], this compound satisfies commonly accepted lead-like criteria (LLE ≥ 1.5) more favorably than the larger SR-0987 analog (LLE < 0.5). Medicinal chemistry teams can therefore utilize it as a core scaffold for structure-based optimization, using the hydroxyethyl linker and 2-chloro moiety as vectors for further substitution while preserving favorable ADME space. Procurement of 250–500 mg lots is recommended for analog synthesis programs.

In Vitro ADME Benchmarking Against High-Lipophilicity Comparators

The reduced cLogP (3.1 vs. 4.2 for SR-0987 [3]) makes this compound a suitable tool for studying the impact of incremental lipophilicity on microsomal stability and CYP inhibition potential within the benzamide series. Head-to-head microsomal half-life comparisons with SR-0987 (e.g., human liver microsomes, 1 μM compound, NADPH co-factor) can generate decision-enabling data for lead series prioritization without the confounding factor of disparate topologies.

Quote Request

Request a Quote for 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.